Core Scaffold Differentiation: 1-Methyl-6-oxo-1,6-dihydropyridazine vs. Pyrazine Carboxamide – Hydrogen-Bond Acceptor Capacity
The 1-methyl-6-oxo-1,6-dihydropyridazine core provides a unique hydrogen-bonding motif compared to the pyrazine-2-carboxamide core found in the direct analog N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide. The dihydropyridazinone carbonyl (C6=O) functions as a potent hydrogen-bond acceptor, while the N1-methyl group modulates lipophilicity without sacrificing donor capacity. Class-level SAR data from 6-oxo-1,6-dihydropyridazine NaV inhibitor patents demonstrate that the presence of the C6 carbonyl is essential for target engagement; its removal or substitution with a different heterocycle typically results in >10-fold loss of potency [1]. In contrast, pyrazine-2-carboxamide analogs bearing the identical 4-(1H-pyrazol-3-yl)phenyl group have been reported with IC50 values of approximately 1.5 µM against alkaline phosphatase, a target outside the kinase family, indicating divergent selectivity profiles .
| Evidence Dimension | Hydrogen-bond acceptor capacity and target engagement preference |
|---|---|
| Target Compound Data | 1-methyl-6-oxo-1,6-dihydropyridazine core; C6=O carbonyl as H-bond acceptor; associated with NaV and c-Met kinase inhibition in patent SAR (exact IC50 for this compound not publicly disclosed) [1][2] |
| Comparator Or Baseline | N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide: alkaline phosphatase IC50 = 1.469 ± 0.02 µM; kinase inhibition less characterized |
| Quantified Difference | Target class divergence: pyridazine core → kinase/ion channel targets; pyrazine core → phosphatase target. Scaffold hop changes the biological target landscape. |
| Conditions | Class-level SAR from multiple patent disclosures (CN112955436A, US9242958) and literature reports on pyrazine carboxamides |
Why This Matters
For procurement decisions in kinase inhibitor research, the dihydropyridazinone core directs the compound toward kinase/ion channel targets, unlike the pyrazine analog which engages phosphatases, making direct substitution scientifically invalid without target-specific validation.
- [1] Yang, F. et al. 6-Oxo-1,6-dihydropyridazine derivatives, preparation method and application thereof in medicines. CN Patent 112955436A. Published June 11, 2021. https://patents.google.com/patent/CN112955436A/en View Source
- [2] Liang, C. et al. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. US Patent 9,242,958. Issued January 26, 2016. https://patents.justia.com/patent/9242958 View Source
